molecular formula C26H27N3O5S B2810906 N1-(3,4-dimethoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide CAS No. 899735-72-9

N1-(3,4-dimethoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

Cat. No.: B2810906
CAS No.: 899735-72-9
M. Wt: 493.58
InChI Key: SANCCRCOEDNGOC-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C26H27N3O5S and its molecular weight is 493.58. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5S/c1-33-21-10-7-17(15-22(21)34-2)11-12-27-24(30)25(31)28-19-8-9-20-18(16-19)5-3-13-29(20)26(32)23-6-4-14-35-23/h4,6-10,14-16H,3,5,11-13H2,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANCCRCOEDNGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What synthetic strategies are recommended for preparing N1-(3,4-dimethoxyphenethyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide?

  • Methodological Answer : The synthesis typically involves coupling the 3,4-dimethoxyphenethylamine and 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine intermediates via oxalyl chloride or oxalate ester. Key steps include:
  • Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous DMF or THF under nitrogen .
  • Purification : Employ silica gel column chromatography (eluent: CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, acetonitrile/water) to achieve >95% purity .
  • Intermediate synthesis : The thiophene-carbonyl group can be introduced via Friedel-Crafts acylation or nucleophilic substitution .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

  • Methodological Answer :
  • NMR : ¹H NMR (400 MHz, DMSO-d₆) should show characteristic peaks: δ 6.8–7.3 ppm (aromatic protons from tetrahydroquinoline and phenethyl groups), δ 3.7–3.9 ppm (methoxy groups), and δ 2.5–3.5 ppm (tetrahydroquinoline CH₂ groups) .
  • Mass Spectrometry : ESI-MS should display the molecular ion [M+H]⁺ matching the theoretical molecular weight (e.g., ~500–550 g/mol) .
  • HPLC : Use a C18 column (UV detection at 254 nm) to confirm purity and retention time consistency .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodological Answer :
  • Enzyme inhibition : Test against nitric oxide synthase (NOS) isoforms (iNOS, eNOS, nNOS) using radioactive or fluorometric assays .
  • Cell viability : Screen in cancer cell lines (e.g., MCF-7, A549) via MTT assays at 1–100 μM concentrations .
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) with IC₅₀ determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodological Answer :
  • Substituent variation : Synthesize derivatives with modified methoxy groups (e.g., replacing 3,4-dimethoxy with halogen or alkyl groups) and compare IC₅₀ values .
  • Scaffold hopping : Replace the tetrahydroquinoline core with isoquinoline or indole derivatives to assess target selectivity .
  • Bioisosteric replacement : Substitute the thiophene-carbonyl group with furan or pyridine analogs to improve metabolic stability .

Q. What computational approaches predict target interaction mechanisms?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or GOLD to model binding poses in NOS or kinase active sites. Focus on hydrogen bonding with oxalamide carbonyls and π-π stacking with aromatic residues .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes and identify critical binding residues .
  • ADMET prediction : Utilize SwissADME or ADMETlab to estimate permeability (LogP), CYP450 inhibition, and hERG liability .

Q. How to resolve contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Dose-response validation : Replicate assays at 8–10 concentrations (0.1–100 μM) in triplicate to confirm potency trends .
  • Orthogonal assays : Compare enzyme inhibition (e.g., NOS) with cellular readouts (e.g., NO production in RAW264.7 macrophages) to rule off-target effects .
  • Batch variability : Characterize compound purity (HPLC) and solubility (DLS) for each experimental batch .

Q. How to design in vivo pharmacokinetic studies for this compound?

  • Methodological Answer :
  • Rodent models : Administer 10 mg/kg (IV and PO) in Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, 24 h for LC-MS/MS analysis .
  • Parameters : Calculate AUC₀–24, Cmax, Tmax, and bioavailability. Note high plasma protein binding (common for lipophilic oxalamides) .
  • Formulation : Use 10% DMSO/90% PEG-400 for IV or 0.5% methylcellulose for oral dosing to enhance solubility .

Q. How to assess compound stability under physiological conditions?

  • Methodological Answer :
  • pH stability : Incubate in PBS (pH 2.0, 7.4, 9.0) at 37°C for 24 h. Monitor degradation via HPLC-MS; expect oxalamide hydrolysis at acidic pH .
  • Plasma stability : Incubate in human plasma (37°C, 1–6 h). Precipitate proteins with acetonitrile and quantify parent compound via LC-MS .
  • Light sensitivity : Store in amber vials under argon; UV-vis spectroscopy tracks photodegradation (λmax ~300 nm) .

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